2,3,3',4,4',5,5',6-Octabromobiphenyl
Description
Systematic IUPAC Nomenclature and CAS Registry Number
The compound this compound is systematically named 1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene according to IUPAC rules. This nomenclature reflects the positions of bromine atoms on both phenyl rings of the biphenyl structure. The CAS Registry Number for this specific congener is 915039-12-2 , distinguishing it from other octabromobiphenyl isomers.
The numbering system for biphenyl derivatives assigns positions 2, 3, 4, 5, and 6 to the first ring and 2', 3', 4', 5', and 6' to the second ring. In this congener, bromination occurs at positions 2, 3, 3', 4, 4', 5, 5', and 6, leaving only positions 6' and 6 unsubstituted.
Structural Characteristics and Bromine Substitution Patterns
The molecular formula of this compound is C₁₂H₂Br₈ , with a molecular weight of 785.4 g/mol . The compound consists of two benzene rings linked by a single bond, with eight bromine atoms occupying specific positions (Table 1).
Table 1: Bromine Substitution Pattern of this compound
| Position | Bromination Status |
|---|---|
| 2 | Br |
| 3 | Br |
| 3' | Br |
| 4 | Br |
| 4' | Br |
| 5 | Br |
| 5' | Br |
| 6 | Br |
| 6' | H |
The SMILES notation for this structure is C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br , which encodes the connectivity and substitution pattern. The InChIKey XDKUKDMODQQDQE-UHFFFAOYSA-N further uniquely identifies the compound’s stereochemical properties.
Comparison with Other Polybrominated Biphenyl (PBB) Congeners
This compound (PBB-205) is one of 209 possible PBB congeners. Its substitution pattern differs significantly from other octabrominated variants, such as:
Table 2: Comparison of Octabromobiphenyl Congeners
| Congener Name | Substitution Pattern | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|
| PBB-194 (2,2',3,3',4,4',5,5') | 2,2',3,3',4,4',5,5' | 67889-00-3 | 785.38 |
| PBB-198 (2,2',3,3',4,5,5',6) | 2,2',3,3',4,5,5',6 | 2181003-06-3 | 785.4 |
| PBB-199 (2,2',3,3',4,5,5',6') | 2,2',3,3',4,5,5',6' | 69887-11-2 | 785.4 |
| PBB-205 | 2,3,3',4,4',5,5',6 | 915039-12-2 | 785.4 |
Key distinctions include:
- Symmetry : PBB-194 exhibits a symmetrical substitution pattern across both rings, whereas PBB-205 has an asymmetrical distribution with bromines clustered on one side of the biphenyl structure.
- Steric Effects : The 2,3,3',4,4',5,5',6 substitution in PBB-205 creates greater steric hindrance compared to congeners like PBB-198, influencing its reactivity and environmental persistence.
- Electronic Properties : The electron-withdrawing bromine atoms in PBB-205 reduce electron density on the biphenyl backbone, affecting its interactions with biological receptors.
Properties
CAS No. |
915039-12-2 |
|---|---|
Molecular Formula |
C12H2Br8 |
Molecular Weight |
785.4 g/mol |
IUPAC Name |
1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenyl)benzene |
InChI |
InChI=1S/C12H2Br8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H |
InChI Key |
CHJHBOFOLOYRTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired level of bromination .
Industrial Production Methods
Industrial production of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the product. The bromination is typically carried out in reactors with precise control over reaction parameters to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of bromine atoms, leading to the formation of less brominated biphenyls.
Substitution: This reaction involves the replacement of bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) and amines.
Major Products Formed
Oxidation: Brominated biphenyl oxides.
Reduction: Less brominated biphenyls.
Substitution: Biphenyl derivatives with different functional groups.
Scientific Research Applications
2,3,3’,4,4’,5,5’,6-Octabromobiphenyl has several scientific research applications:
Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.
Biology: Studied for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Investigated for its potential impact on human health, particularly its endocrine-disrupting properties.
Industry: Widely used as a flame retardant in electronic devices, textiles, and other materials
Mechanism of Action
The mechanism of action of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves its interaction with biological molecules. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. the compound’s persistence in the environment and potential for bioaccumulation raise concerns about its long-term effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Differences
The bromination pattern significantly influences the physicochemical and toxicological properties of PBBs. Below is a comparative analysis of key congeners:
Table 1: Structural and Molecular Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Bromine Positions |
|---|---|---|---|---|
| 2,3,3',4,4',5,5',6-Octabromobiphenyl | Not provided | C₁₂H₂Br₈ | ~786 | 2,3,3',4,4',5,5',6 |
| 2,3,3',4,4',5,5'-Heptabromobiphenyl | 88700-06-5 | C₁₂H₃Br₇ | ~707 | 2,3,3',4,4',5,5' |
| 2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) | 59080-40-9 | C₁₂H₄Br₆ | 627.58 | 2,2',4,4',5,5' |
Key Observations :
Enzyme Induction Profiles
Halogenated biphenyls induce cytochrome P450 (CYP) enzymes in a structure-dependent manner. Evidence from studies on analogous compounds reveals:
- Hexabromobiphenyl (PBB-153): Induces CYP2B subfamily enzymes (e.g., P450b + P450e), similar to phenobarbital-like inducers such as 2,4,2',4'-tetrachlorobiphenyl .
- Octabromobiphenyl : Likely induces multiple CYP isoforms (e.g., CYP1A1, CYP1A2) due to its planar structure, akin to 3,4,5,3',4'-pentabromobiphenyl, which strongly induces CYP1A1 .
Mechanistic Insight : Bromination at meta and para positions (e.g., 3,4,5) enhances AhR binding, leading to CYP1A induction, while ortho-substituted congeners (e.g., 2,2') favor CYP2B induction .
Q & A
Q. How can inter-laboratory variability in isomer identification be minimized?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
